molecular formula C13H20BrClN2O2 B4826630 2-[4-Bromo-2-[(tert-butylamino)methyl]phenoxy]acetamide;hydrochloride

2-[4-Bromo-2-[(tert-butylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4826630
M. Wt: 351.67 g/mol
InChI Key: LPJNOSQOPDGRBJ-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-[(tert-butylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromo-substituted phenoxy group, a tert-butylamino group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-[(tert-butylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 4-tert-butylphenol to obtain 4-bromo-2-tert-butylphenol. This intermediate is then subjected to a nucleophilic substitution reaction with tert-butylamine to introduce the tert-butylamino group. The resulting compound is further reacted with chloroacetamide under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-[(tert-butylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

2-[4-Bromo-2-[(tert-butylamino)methyl]phenoxy]acetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-[(tert-butylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The bromo group may facilitate binding to certain enzymes or receptors, while the tert-butylamino group can enhance the compound’s stability and bioavailability. The acetamide moiety may also play a role in modulating the compound’s activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-tert-butylphenol: A precursor in the synthesis of the target compound.

    2-Bromo-4-tert-butylaniline: Another bromo-substituted compound with similar structural features.

    4-Bromo-2-tert-butylphenoxyacetic acid: A related compound with a carboxylic acid group instead of an acetamide moiety.

Uniqueness

2-[4-Bromo-2-[(tert-butylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butylamino group distinguishes it from other similar compounds, potentially enhancing its stability and bioavailability.

Properties

IUPAC Name

2-[4-bromo-2-[(tert-butylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2.ClH/c1-13(2,3)16-7-9-6-10(14)4-5-11(9)18-8-12(15)17;/h4-6,16H,7-8H2,1-3H3,(H2,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJNOSQOPDGRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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